3-Butenyltrimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

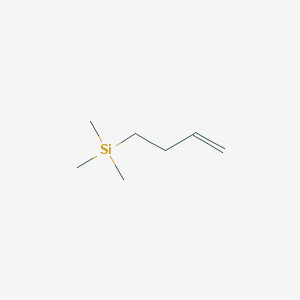

2D Structure

3D Structure

Properties

IUPAC Name |

but-3-enyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h5H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGSLTWDWCYCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294482 | |

| Record name | but-3-enyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763-13-3 | |

| Record name | 763-13-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | but-3-enyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Buten-1-yl(trimethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Butenyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Butenyltrimethylsilane is a valuable organosilane building block in organic synthesis, enabling the introduction of the 3-butenyl group in a variety of chemical transformations. Its utility in the construction of complex molecules makes a thorough understanding of its synthesis crucial for researchers in drug development and materials science. This guide provides a detailed examination of the primary synthetic routes to this compound, with a focus on the Grignard reaction, which represents the most robust and widely applicable method. Experimental protocols, quantitative data, and logical workflows are presented to facilitate its synthesis and application in a research setting.

Introduction

Organosilanes are a class of compounds characterized by a carbon-silicon bond. They have found extensive application in organic chemistry due to their unique reactivity and stability. The trimethylsilyl group can influence the steric and electronic properties of a molecule, and the silicon atom can be replaced by a hydroxyl group under specific oxidative conditions, making organosilanes versatile intermediates. This compound, in particular, serves as a homoenolate equivalent and participates in various coupling reactions, making it a key intermediate in the synthesis of natural products and pharmaceutical agents. This document outlines the primary methods for its preparation, providing detailed experimental procedures and expected outcomes.

Synthesis Methodologies

Two principal retrosynthetic approaches for the synthesis of this compound are the Grignard reaction and the hydrosilylation of 1,3-butadiene.

-

Grignard Reaction: This is the most common and reliable method. It involves the reaction of a Grignard reagent, 3-butenylmagnesium halide, with a trialkylsilyl halide, typically trimethylsilyl chloride. This method is generally high-yielding and utilizes readily available starting materials.

-

Hydrosilylation: This method involves the addition of a silane, such as trimethylsilane, across one of the double bonds of 1,3-butadiene, catalyzed by a transition metal complex. While atom-economical, this approach can suffer from a lack of regioselectivity, leading to the formation of a mixture of products, including the undesired 1,4-addition product.

The following diagram illustrates the decision-making process for selecting a suitable synthesis method.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is based on established procedures for the formation of Grignard reagents and their subsequent reaction with chlorosilanes.

3.1.1. Materials and Equipment

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

4-Bromo-1-butene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethylsilyl chloride (freshly distilled)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

3.1.2. Experimental Workflow

The synthesis is a two-step, one-pot procedure.

3.1.3. Procedure

-

Preparation of 3-Butenylmagnesium Bromide:

-

A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of nitrogen.

-

Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask.

-

Anhydrous diethyl ether or THF is added to just cover the magnesium.

-

A solution of 4-bromo-1-butene (1.0 equivalent) in anhydrous diethyl ether or THF is placed in the dropping funnel.

-

A small portion of the 4-bromo-1-butene solution is added to the magnesium suspension. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming may be required to initiate the reaction.

-

Once initiated, the remainder of the 4-bromo-1-butene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Trimethylsilyl Chloride:

-

The freshly prepared Grignard solution is cooled to 0 °C in an ice bath.

-

Trimethylsilyl chloride (1.0 equivalent), freshly distilled, is added dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a further 2-4 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

The mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under atmospheric pressure to afford this compound.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value | Reference/Comment |

| Yield | 60-80% | Estimated based on similar Grignard reactions with chlorosilanes. A patent for a related Grignard formation reports a 60% yield.[1] |

| Boiling Point | 112-113 °C | Literature value. |

| Density | 0.733 g/cm³ | Literature value. |

Spectroscopic Data

The structural confirmation of this compound is achieved through spectroscopic methods. The expected NMR data is presented below, based on the analysis of structurally related compounds.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~5.8 | m | 1H | -CH= |

| ~4.9 | m | 2H | =CH₂ | |

| ~2.1 | q | 2H | -CH₂-C= | |

| ~1.5 | m | 2H | Si-CH₂- | |

| ~0.0 | s | 9H | -Si(CH₃)₃ | |

| ¹³C NMR | ~139 | -CH= | ||

| ~114 | =CH₂ | |||

| ~30 | -CH₂-C= | |||

| ~20 | Si-CH₂- | |||

| ~ -1.5 | -Si(CH₃)₃ |

Conclusion

The synthesis of this compound is most reliably achieved via the Grignard reaction of 3-butenylmagnesium bromide with trimethylsilyl chloride. This method offers good yields and utilizes readily accessible starting materials. While hydrosilylation presents an alternative, potential issues with regioselectivity make it a less straightforward approach for obtaining the pure desired product. The detailed protocol and expected data provided in this guide should serve as a valuable resource for researchers employing this compound in their synthetic endeavors. Careful execution of the experimental procedure, particularly maintaining anhydrous conditions, is critical for a successful outcome.

References

An In-depth Technical Guide to the Physical Properties of 3-Butenyltrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 3-Butenyltrimethylsilane, a versatile organosilane compound. The information is presented to be a valuable resource for professionals in research and development.

Core Physical Properties

This compound is a colorless to brown clear liquid at room temperature.[1] It is known to be sensitive to air and moisture and is highly flammable.[1] For optimal stability, it is recommended to store the compound in a cool, dark place under an inert gas atmosphere.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Physical Property | Value | Source(s) |

| Molecular Formula | C7H16Si | [2][][4] |

| Molecular Weight | 128.29 g/mol | [2][][5] |

| Density | 0.733 g/cm³ | [2][] |

| Boiling Point | 112-113 °C | [1][6] |

| Melting Point | < 0 °C | [2][5][6] |

| Flash Point | 11.8 - 12 °C | [1][2] |

| Refractive Index | 1.4102 | [5][6] |

| Purity (by GC) | >98.0% | [1] |

Experimental Protocols

While the specific experimental records for the determination of the physical properties of this compound are not detailed in the available literature, the following are the standard methodologies that are broadly applied for such characterizations.

-

Density Measurement: The density of a liquid compound like this compound is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, often 20°C or 25°C, to calculate the density.

-

Boiling Point Determination: The boiling point is measured by distillation or using a specialized apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point. For accuracy, this is often reported at a standard pressure of 760 mmHg.

-

Melting Point Determination: To determine the melting point of a substance that is liquid at room temperature, the sample is first frozen. The temperature at which the solid phase transitions to the liquid phase upon slow heating is then recorded. This is typically performed using a melting point apparatus.

-

Flash Point Measurement: The flash point is determined using either an open-cup or a closed-cup apparatus. The temperature of the liquid is gradually increased, and an ignition source is periodically passed over the surface. The flash point is the lowest temperature at which the vapors of the liquid ignite.

-

Refractive Index Measurement: The refractive index is measured using a refractometer. A drop of the liquid is placed on the prism of the instrument, and the refractive index is read directly from the scale or digital display. This measurement is typically performed at a specific temperature and wavelength of light (e.g., the sodium D-line).

-

Purity Analysis by Gas Chromatography (GC): The purity of volatile compounds like this compound is commonly assessed using gas chromatography. The sample is vaporized and passed through a column. The components separate based on their boiling points and interactions with the column's stationary phase. A detector measures the amount of each component, and the purity is reported as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

The following diagram illustrates a general experimental workflow for the physical and chemical characterization of a liquid sample such as this compound.

Caption: A flowchart illustrating the typical experimental workflow for characterizing the physical and chemical properties of a liquid compound.

References

- 1. 3-Buten-1-yl(trimethyl)silane | 763-13-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound, CAS No. 763-13-3 - iChemical [ichemical.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | 763-13-3 [chemicalbook.com]

- 6. This compound CAS#: 763-13-3 [m.chemicalbook.com]

3-Butenyltrimethylsilane molecular weight and formula

An In-depth Technical Guide to 3-Butenyltrimethylsilane

This technical guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for a variety of experimental and computational applications, including reaction stoichiometry, analytical characterization, and molecular modeling.

| Property | Value |

| Molecular Formula | C7H16Si[][2] |

| Molecular Weight | 128.29 g/mol [][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are highly specific to the experimental context and are not available in the provided search results. Researchers should consult peer-reviewed scientific literature and established chemical synthesis databases for detailed methodologies.

Molecular Structure and Properties

The following diagram illustrates the logical relationship between the structural components of this compound and its core molecular properties.

Caption: Logical diagram of this compound's structure and properties.

References

An In-depth Technical Guide to the Chemical Properties of 3-Butenyltrimethylsilane (CAS Number: 763-13-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Butenyltrimethylsilane (CAS No. 763-13-3). This organosilicon compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-butenyl group through various chemical transformations. Its unique reactivity, governed by the stabilizing effect of the silicon atom, makes it a versatile building block in the synthesis of complex organic molecules.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆Si | [1] |

| Molecular Weight | 128.29 g/mol | [1] |

| Appearance | Colorless to brown clear liquid | |

| Density | 0.733 g/cm³ at 25 °C | [1] |

| Boiling Point | 112.2 °C at 760 mmHg | [1] |

| Melting Point | < 0 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4102 | [2] |

| Flash Point | < 23 °C | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Value | Source(s) |

| ¹H NMR (CDCl₃) | δ ~0.0 (s, 9H, Si(CH₃)₃), ~1.4 (m, 2H, SiCH₂), ~2.0 (q, 2H, C=CCH₂), ~4.9 (m, 2H, C=CH₂), ~5.8 (m, 1H, CH=C) | General chemical shift knowledge |

| ¹³C NMR (CDCl₃) | δ ~-1.5 (Si(CH₃)₃), ~18.0 (SiCH₂), ~38.0 (C=CCH₂), ~114.0 (=CH₂), ~139.0 (CH=) | [3] |

| InChI Key | QZGSLTWDWCYCME-UHFFFAOYSA-N | [1] |

| SMILES | C--INVALID-LINK--(C)CCC=C | [1] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a common method for the preparation of this compound from 4-bromo-1-butene and chlorotrimethylsilane.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

4-Bromo-1-butene

-

Chlorotrimethylsilane

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. A solution of 4-bromo-1-butene in anhydrous ether/THF is added dropwise from the dropping funnel. Gentle heating may be required to initiate the reaction. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent (4-butenylmagnesium bromide).[4]

-

Reaction with Chlorotrimethylsilane: The Grignard reagent solution is cooled in an ice bath. Chlorotrimethylsilane is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

Work-up: After the addition is complete, the reaction mixture is stirred for another hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed by distillation. The crude product is then purified by fractional distillation to yield pure this compound.[4]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for nonpolar compounds (e.g., DB-5ms).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

-

Data Analysis: The retention time and the mass spectrum of the eluted peak are compared with known standards or library data for identification. The fragmentation pattern in the mass spectrum is characteristic of the molecule and can be used for structural confirmation.[5]

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher).

-

NMR tubes.

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected signals include a singlet for the trimethylsilyl protons and multiplets for the butenyl chain protons.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and splitting patterns to confirm the structure of the molecule.[6][7]

Reactivity and Synthetic Applications

Electrophilic Substitution of Allylsilanes

The primary reactivity of this compound, as an allylsilane, is its reaction with electrophiles. This reaction proceeds via an SE2' mechanism, where the electrophile attacks the γ-carbon of the double bond, leading to the formation of a β-silyl carbocation intermediate. This intermediate is stabilized by the β-silicon effect (hyperconjugation). Subsequent elimination of the trimethylsilyl group results in the formation of a new carbon-carbon bond and a shift of the double bond.[2][8][9]

Caption: Electrophilic substitution mechanism of an allylsilane.

This reactivity is exploited in a variety of synthetic transformations, including:

-

Reactions with Carbonyl Compounds: In the presence of a Lewis acid, this compound reacts with aldehydes and ketones to form homoallylic alcohols.[2]

-

Reactions with Acyl Halides: Acylation of this compound with acyl halides, typically catalyzed by a Lewis acid, yields γ,δ-unsaturated ketones.[2]

-

Reactions with Alkyl Halides: Under Lewis acid catalysis, it can react with activated alkyl halides to form new carbon-carbon bonds.[8]

Hydrosilylation

This compound can be synthesized via the hydrosilylation of 1,3-butadiene with a hydrosilane in the presence of a suitable catalyst, such as a palladium complex. This reaction can be controlled to produce the desired allylsilane.[10]

Biological Activity

There is no significant evidence in the scientific literature to suggest that this compound possesses any specific biological activity or is involved in biological signaling pathways. Its primary utility is as a chemical reagent in organic synthesis.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation.

Table 3: Safety and Hazard Information

| Hazard | Description | Source(s) |

| GHS Pictograms | Flammable liquid, Irritant | [9] |

| Signal Word | Danger | [9] |

| Hazard Statements | H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. | [9] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [9] |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Caption: General workflow for synthesis and analysis.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity in electrophilic substitution reactions, make it an important tool for the construction of complex organic molecules. Proper handling and adherence to safety protocols are essential when working with this flammable and irritant compound. This guide provides foundational knowledge for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors.

References

- 1. scispace.com [scispace.com]

- 2. Allyl silanes are more reactive than vinyl silanes but also react through β-silyl cations [almerja.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Novel hydrosilylation of butadiene catalysed by a palladium complex - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 3-Butenyltrimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organosilicon compound 3-Butenyltrimethylsilane. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its characteristic spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Si-(CH ₃)₃ | ~ 0.0 | Singlet | - | 9H |

| Si-CH ₂- | ~ 0.5 - 0.7 | Triplet | ~ 8.0 | 2H |

| -CH ₂-CH= | ~ 2.0 - 2.2 | Quartet | ~ 7.5 | 2H |

| =CH ₂ | ~ 4.8 - 5.1 | Multiplet | - | 2H |

| -CH=CH ₂ | ~ 5.7 - 5.9 | Multiplet | - | 1H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts (δ) are reported in ppm relative to a TMS standard.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Si-(C H₃)₃ | ~ -2.0 |

| Si-C H₂- | ~ 17.0 |

| -C H₂-CH= | ~ 25.0 |

| =C H₂ | ~ 114.0 |

| -C H=CH₂ | ~ 139.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3075 | =C-H Stretch | Medium |

| ~ 2955, 2895 | C-H Stretch (Alkyl) | Strong |

| ~ 1640 | C=C Stretch (Alkene) | Medium |

| ~ 1250 | Si-CH₃ Symmetric Bend | Strong |

| ~ 990, 910 | =C-H Bend (Out-of-plane) | Strong |

| ~ 840 | Si-C Stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 128 | ~ 10 | [M]⁺ (Molecular Ion) |

| 113 | ~ 5 | [M - CH₃]⁺ |

| 73 | 100 | [(CH₃)₃Si]⁺ (Base Peak) |

| 59 | ~ 20 | [(CH₃)₂SiH]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-150 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.

Data Acquisition (Electron Ionization - EI):

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-200.

-

Source Temperature: 200-250 °C.

-

GC Conditions (if applicable): A non-polar capillary column (e.g., DB-1 or HP-5ms) is used with a suitable temperature program to ensure good separation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Quantum Chemical Calculations for Silyl Enol Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of quantum chemical calculations in understanding and predicting the reactivity of silyl enol ethers, a versatile class of intermediates in organic synthesis. The content herein provides a detailed overview of computational methodologies, quantitative data from theoretical studies, and the experimental protocols that validate these findings. This guide is intended to serve as a valuable resource for researchers in computational chemistry, organic synthesis, and drug development.

Introduction to Silyl Enol Ethers and the Role of Computational Chemistry

Silyl enol ethers are crucial intermediates in modern organic chemistry, serving as enolate equivalents that are stable enough for isolation yet highly reactive towards a variety of electrophiles.[1][2] Their utility spans a wide range of carbon-carbon bond-forming reactions, including aldol additions, Michael additions, and alkylations.[3] The stereochemical and regiochemical outcomes of these reactions are often subtle and dependent on a variety of factors, including the substrate, reagents, and reaction conditions.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the mechanisms of these complex reactions.[4][5] By modeling the potential energy surfaces of reaction pathways, computational chemistry provides invaluable insights into transition state geometries, activation energies, and reaction thermodynamics. This predictive power can accelerate the development of new synthetic methods and the design of novel therapeutic agents.

This guide will delve into the specifics of quantum chemical calculations as applied to several key reaction classes of silyl enol ethers.

Iron-Catalyzed Dicarbofunctionalization

A recent advancement in the chemistry of silyl enol ethers is their iron-catalyzed dicarbofunctionalization, which allows for the formation of two new carbon-carbon bonds in a single step.[4][6] DFT calculations have been instrumental in understanding the mechanism of this transformation.[4][7]

Computational Methodology

The mechanism of the iron-catalyzed dicarbofunctionalization of silyl enol ethers has been investigated using dispersion-corrected density functional theory.[4] Geometries of reactants, intermediates, transition states, and products were optimized, and Gibbs free energies were calculated to map out the reaction pathway.

Table 1: Computational Protocol for Iron-Catalyzed Dicarbofunctionalization

| Parameter | Specification |

| DFT Functional (Geometry) | uB3LYP-d3 |

| Basis Set (Geometry) | def2-svp |

| Solvation Model (Geometry) | CPCM(THF) |

| DFT Functional (Energy) | uM06L-d3 |

| Basis Set (Energy) | def2tzvpp |

| Solvation Model (Energy) | SMD(THF) |

Quantitative Data

DFT calculations have provided key energetic data for the proposed radical-based mechanism.[4][7]

Table 2: Calculated Gibbs Free Energies (kcal/mol) for the Dicarbofunctionalization of a Silyl Enol Ether

| Species/Transition State | Description | Relative Gibbs Free Energy (kcal/mol) |

| Int-1 | Iron(I) complex + Alkyl halide | 0.0 |

| TS-1 | Halogen atom abstraction | +8.5 |

| Int-2 | Iron(II)-halide + Alkyl radical | -5.2 |

| Int-3 | Alkyl radical + Silyl enol ether | -12.3 |

| TS-2 | C-C bond formation | +1.7 |

| Int-4 | α-Silyloxy radical intermediate | -18.9 |

| Int-5 | Iron(II)-aryl complex | -10.1 |

| TS-3 | Radical-metal cross-coupling | -3.9 |

| Product Complex | Iron(I) complex + Silylated product | -55.4 |

Data sourced from studies on iron-catalyzed dicarbofunctionalization.[4][7]

Experimental Protocol

The following is a general experimental protocol for the iron-catalyzed dicarbofunctionalization of silyl enol ethers.

-

To a flame-dried reaction vessel under an inert atmosphere, add the iron catalyst (e.g., Fe(acac)₃, 3 mol%) and the bisphosphine ligand (12 mol%).

-

Add the desired solvent (e.g., THF, 0.2 mL).

-

Add the silyl enol ether (0.4 mmol) and the alkyl halide (0.2 mmol).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C).

-

Slowly add the Grignard reagent (0.4 mmol) via syringe pump over a period of 1 hour.

-

Stir the reaction for the specified time (e.g., 1 hour).

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Reaction Pathway Visualization

Caption: Proposed mechanism for iron-catalyzed dicarfofunctionalization.

Photoredox-Catalyzed Allylic C-H Alkylation

The direct functionalization of C-H bonds is a major goal in organic synthesis. Photoredox catalysis has enabled the allylic C-H alkylation of silyl enol ethers, and computational studies have been key to understanding the underlying mechanism.[5][8][9][10]

Computational Methodology

DFT calculations have been employed to rationalize the reactivity and selectivity observed in the photoredox-catalyzed allylic C-H alkylation of silyl enol ethers.[5] The pKa values of the radical cation intermediates are particularly important in this reaction.

Table 3: Computational Protocol for Photoredox Allylic C-H Alkylation

| Parameter | Specification |

| DFT Functional | (U)CAM-B3LYP |

| Basis Set | 6-311+G(d,p) |

| Solvation Model | SMD(DCE) or SMD(MeCN) |

Quantitative Data

The calculated pKa values of the silyl enol ether radical cations are crucial for understanding the feasibility of the deprotonation step in the proposed mechanism.[5]

Table 4: Calculated pKa Values of Silyl Enol Ether Radical Cations in Acetonitrile

| Silyl Enol Ether Substituent (R¹) | Calculated pKa ([4]•⁺) |

| t-Bu | 8.4 |

| 2,4,6-Me₃C₆H₂ | 6.5 |

| Ph | 4.8 |

Data sourced from a study on photoredox-catalyzed allylic C-H alkylation.[5]

Experimental Protocol

The following is a general experimental protocol for the photoredox-catalyzed allylic C-H alkylation of silyl enol ethers.[8]

-

To a flame-dried reaction vessel, add the photocatalyst (e.g., [Ir(dFCF3ppy)2(4,4'-dCF3bpy)]PF6, 2 mol%) and the electron-deficient olefin (1.2 equiv).

-

Add the solvent (e.g., DCE, 0.2 M).

-

Seal the vessel and degas the solution by evacuating and backfilling with an inert gas (e.g., Argon) five times.

-

Add the silyl enol ether (1.0 equiv) and the Brønsted base (e.g., 2,4,6-collidine).

-

Irradiate the reaction mixture with a light source (e.g., blue LEDs) at room temperature for the specified time.

-

Remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography.

Reaction Pathway Visualization

Caption: Mechanism of photoredox-catalyzed allylic C-H alkylation.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a classic C-C bond-forming reaction that utilizes a silyl enol ether as an enolate surrogate in the presence of a Lewis acid.[1][11][12] Computational studies have provided a detailed understanding of the reaction mechanism and the role of the Lewis acid catalyst.[13][14]

Computational Methodology

Ab initio and DFT calculations have been used to investigate the mechanism of the Lewis acid-promoted Mukaiyama aldol reaction.[13] These studies have compared concerted and stepwise pathways.

Table 5: Computational Protocol for the Mukaiyama Aldol Reaction

| Parameter | Specification |

| Method (Geometry) | B3LYP |

| Basis Set (Geometry) | 6-31G* |

| Method (Energy) | MP2 |

| Basis Set (Energy) | 6-311+G** |

Quantitative Data

Computational studies have revealed that the Lewis acid-promoted reaction favors a stepwise mechanism, in contrast to the concerted pathway of the uncatalyzed reaction.[13] The activation barrier is significantly lowered by the Lewis acid.

Table 6: Calculated Activation Barriers (kJ/mol) for the Mukaiyama Aldol Reaction

| Catalyst | Reaction Pathway | Activation Barrier (kJ/mol) |

| None | Concerted | High |

| TiCl₄ | Stepwise (O-silylation) | 12 |

| BCl₃ | Stepwise | Low |

| AlCl₃ | Stepwise | Low |

| GaCl₃ | Stepwise | Low |

Data sourced from a computational study on the Mukaiyama aldol reaction.[13]

Experimental Protocol

A general experimental protocol for the Mukaiyama aldol reaction is as follows.

-

Dissolve the aldehyde or ketone (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).

-

Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise.

-

Stir the mixture for a short period (e.g., 15 minutes).

-

Add a solution of the silyl enol ether (1.2 equiv) in the same solvent dropwise.

-

Stir the reaction at the low temperature until completion (monitored by TLC).

-

Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Reaction Pathway Visualization

References

- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct allylic C–H alkylation of enol silyl ethers enabled by photoredox–Brønsted base hybrid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. Direct allylic C-H alkylation of enol silyl ethers enabled by photoredox-Brønsted base hybrid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mukaiyama Aldol Addition [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Core Reactivity of Organosilane Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organosilane compounds, characterized by the presence of a silicon-carbon bond, are a cornerstone of modern chemistry, offering a versatile platform for applications ranging from surface modification and catalysis to advanced drug delivery systems. Their unique reactivity, centered around the silicon atom, allows for the formation of robust linkages with a variety of organic and inorganic materials. This technical guide delves into the core principles of organosilane reactivity, providing a comprehensive overview of their reaction mechanisms, influencing factors, and key experimental protocols.

Fundamental Principles of Organosilane Reactivity

The reactivity of organosilanes is primarily dictated by the nature of the substituents on the silicon atom. A typical organosilane has the general structure RₙSiX(₄₋ₙ), where 'R' is a non-hydrolyzable organic group and 'X' is a hydrolyzable group (e.g., alkoxy, halogen, acetoxy). The silicon-carbon bond is generally stable, while the Si-X bond is susceptible to cleavage, most notably through hydrolysis.[1]

Hydrolysis and Condensation: The Central Reaction Pathway

The most fundamental reaction of many organosilanes is a two-step process of hydrolysis and condensation.

-

Hydrolysis: In the presence of water, the hydrolyzable groups (X) are replaced by hydroxyl groups (-OH), forming highly reactive silanol intermediates (Si-OH).[2] This reaction can be catalyzed by either acids or bases.[1]

-

Condensation: The newly formed silanols are unstable and readily condense with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si).[2] This process results in the formation of a durable, cross-linked network.

The overall reaction sequence is the basis for the use of organosilanes as coupling agents and for surface modification.

Factors Influencing Organosilane Reactivity

The rate and extent of organosilane reactions are influenced by a multitude of factors, allowing for precise control over the outcome of the reaction.

-

Nature of the Hydrolyzable Group (X): The reactivity of the Si-X bond is a primary determinant of the hydrolysis rate. The general order of reactivity for common leaving groups is: Si-NR₂ > Si-Cl > Si-O₂CCH₃ > Si-OCH₃ > Si-OCH₂CH₃.

-

Nature of the Organic Group (R): The steric bulk and electronic properties of the non-hydrolyzable organic group can influence the reaction rate. Bulky R groups can sterically hinder the approach of reactants to the silicon center, slowing down the reaction.[3] Electron-withdrawing R groups can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack.

-

pH of the Reaction Medium: Both acid and base catalysis play a significant role in the hydrolysis and condensation of organosilanes.[1] Generally, hydrolysis is faster at acidic or alkaline pH compared to neutral conditions.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of hydrolysis and condensation.[4][5]

-

Solvent: The choice of solvent can affect the solubility of the organosilane and the availability of water, thereby influencing the reaction kinetics.

-

Concentration: The concentration of the organosilane and water can impact the reaction rate, with higher concentrations generally leading to faster reactions.[6]

Quantitative Data on Organosilane Reactivity

A quantitative understanding of organosilane reactivity is crucial for optimizing reaction conditions and predicting product formation. The following tables summarize key quantitative data.

Reaction Kinetics of Hydrolysis and Condensation

The kinetics of organosilane polymerization are complex and depend on numerous factors. However, some representative rate constants and activation energies have been reported in the literature.

| Organosilane | Reaction | Conditions | Rate Constant | Activation Energy (kJ/mol) |

| Tetraethoxysilane (TEOS) | Hydrolysis | Acidic (HCl) | 4.5 - 65 x 10⁻² M⁻¹min⁻¹ | 46 - 67 |

| Tetraethoxysilane (TEOS) | Hydrolysis | Alkaline (NH₃) | 1.4 - 8 x 10⁴ s⁻¹ | 25 |

| Methyltrimethoxysilane (MTMS) | Hydrolysis | Alkaline, in Methanol (30°C) | 2.453 x 10⁴ s⁻¹ | 50.09 |

| Octyltriethoxysilane (OTES) | Hydrolysis | Biphasic (octane/water) | Varies with concentration | Not Reported |

Note: The reported values are highly dependent on the specific experimental conditions and should be considered as illustrative examples.[7]

Bond Dissociation Energies (BDEs)

Bond dissociation energies provide insight into the stability of the chemical bonds within organosilane molecules.

| Bond | Molecule | BDE (kcal/mol) at 0 K |

| Si-H | SiH₄ | 90.2 |

| Si-C | CH₃SiH₃ | 86.9 |

| Si-F | SiH₃F | Not specified in provided results |

| Si-Cl | SiH₃Cl | Not specified in provided results |

| Si-Br | SiH₃Br | Not specified in provided results |

| Si-I | SiH₃I | Not specified in provided results |

Data compiled from various sources.[8][9]

Key Reaction Mechanisms and Experimental Workflows

The versatility of organosilanes stems from a variety of reaction pathways they can undergo.

Surface Modification via Hydrolysis and Condensation

This is a fundamental process for altering the surface properties of materials.

Caption: General workflow for surface modification with organosilanes.

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide, forming a new carbon-carbon bond.

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Hydrosilylation

Hydrosilylation involves the addition of a Si-H bond across a double or triple bond, typically catalyzed by a transition metal complex.[10]

Caption: Simplified workflow for the hydrosilylation of an alkene.

Experimental Protocols

Detailed methodologies are essential for the successful application of organosilane chemistry.

Protocol for Surface Modification of Glass with an Aminosilane

This protocol describes the general steps for functionalizing a glass surface with (3-aminopropyl)triethoxysilane (APTES).

-

Substrate Cleaning: Thoroughly clean the glass substrate by sonicating in a sequence of acetone, ethanol, and deionized water (15 minutes each). Dry the substrate under a stream of nitrogen. To generate hydroxyl groups on the surface, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care). Rinse extensively with deionized water and dry with nitrogen.[11]

-

Silane Solution Preparation: Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

-

Silanization: Immerse the cleaned and dried glass substrate in the APTES solution for 2-4 hours at room temperature under an inert atmosphere to prevent premature hydrolysis in the bulk solution.[3]

-

Rinsing: Remove the substrate from the silane solution and rinse thoroughly with anhydrous toluene to remove any physisorbed silane molecules.

-

Curing: Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent siloxane bonds between the silane and the glass surface.[3]

-

Characterization: The modified surface can be characterized by techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm the presence and quality of the silane layer.[12]

Protocol for a Palladium-Catalyzed Hiyama Coupling Reaction

This protocol provides a general procedure for the cross-coupling of an aryl halide with an organotrialkoxysilane.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the organotrialkoxysilane (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a ligand if required (e.g., a phosphine ligand).[13]

-

Solvent and Activator: Add a suitable solvent (e.g., THF or toluene) and an activator. For fluoride-mediated Hiyama coupling, a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.2 mmol) is added. For fluoride-free conditions, a base such as NaOH or KOSiMe₃ can be used.[14]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-100°C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product. The product can be characterized by NMR spectroscopy and mass spectrometry.[13]

Applications in Drug Development

The tunable reactivity of organosilanes makes them highly valuable in the pharmaceutical and biomedical fields.

Controlled Drug Release

Organosilane-based materials, particularly mesoporous silica nanoparticles (MSNs), are extensively explored as drug delivery vehicles.[15] The surface of these nanoparticles can be functionalized with organosilanes bearing specific functional groups. The rate of hydrolysis of the silane linkers can be tailored to be responsive to specific physiological conditions, such as pH.[11][15] For instance, acid-labile silyl ether or hydrazone linkers can be used to attach a drug to a nanoparticle.[14] In the acidic environment of a tumor or within the endosomes of a cell, these linkers hydrolyze, leading to the targeted release of the therapeutic payload.[16][17]

Bioconjugation

The ability to introduce a wide range of functional groups (e.g., amino, thiol, azide, alkyne) via the 'R' group of an organosilane makes them ideal for bioconjugation.[18] These functional groups can be used to covalently attach biomolecules such as proteins, antibodies, and nucleic acids to surfaces or nanoparticles for applications in biosensing, diagnostics, and targeted therapies.[7] "Clickable" organosilanes, bearing azide or alkyne functionalities, allow for highly efficient and specific bioconjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This strategy is employed in the development of advanced drug delivery systems and antibody-drug conjugates (ADCs).

Conclusion

The reactivity of organosilane compounds is a rich and multifaceted field with profound implications for science and technology. A thorough understanding of the principles of hydrolysis, condensation, and other key reactions, along with the factors that govern them, is paramount for harnessing their full potential. The ability to precisely control their reactivity has established organosilanes as indispensable tools in materials science and is paving the way for innovative solutions in drug development, offering new avenues for targeted therapies and advanced biomedical devices.

References

- 1. researchgate.net [researchgate.net]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Functional Biointerface Using Mixed Zwitterionic Silatranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. Endogenous pH-responsive nanoparticles with programmable size changes for targeted tumor therapy and imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Orthogonal biofunctionalization of magnetic nanoparticles via “clickable” poly(ethylene glycol) silanes: a “universal ligand” strategy to design stealth and target-specific nanocarriers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. njbio.com [njbio.com]

- 18. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

The Genesis of a New Field: A Technical Guide to the Discovery and Historical Synthesis of Organosilanes

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the first organosilane compound in the mid-19th century marked the dawn of a new era in chemistry, laying the groundwork for a vast and versatile class of molecules with profound implications for materials science, organic synthesis, and medicine. This technical guide provides an in-depth exploration of the seminal discoveries and historical synthetic methodologies that shaped the field of organosilane chemistry. It offers a detailed look at the key experimental protocols, quantitative data, and the logical evolution of synthetic strategies, tailored for an audience of researchers, scientists, and drug development professionals.

The Dawn of Organosilane Chemistry: Friedel and Crafts' Synthesis of Tetraethylsilane

The journey into organosilane chemistry began in 1863 when French chemist Charles Friedel and American chemist James Crafts reported the first synthesis of a compound containing a direct silicon-carbon bond: tetraethylsilane (Si(C₂H₅)₄).[1][2] This groundbreaking achievement, a testament to their pioneering work in organometallic chemistry, opened the door to a completely new class of compounds. Their work not only confirmed the tetravalent nature of silicon but also established a foundational, albeit rudimentary, method for the formation of Si-C bonds.[1][3]

Experimental Protocol: The Reaction of Diethylzinc with Silicon Tetrachloride

While the original 1863 publication lacks the detailed experimental procedures common in modern chemical literature, the synthesis was achieved by reacting diethylzinc with silicon tetrachloride in a sealed tube at elevated temperatures.

Reaction:

2 Zn(C₂H₅)₂ + SiCl₄ → Si(C₂H₅)₄ + 2 ZnCl₂

General Procedure (Reconstructed):

-

Reactant Preparation: Diethylzinc and silicon tetrachloride were prepared and purified according to the methods available at the time.

-

Reaction Setup: A sealed glass tube, capable of withstanding high pressure, was charged with diethylzinc and silicon tetrachloride.

-

Reaction Conditions: The sealed tube was heated to a high temperature (specific temperature not detailed in early reports) to initiate the reaction.

-

Isolation and Purification: After cooling, the reaction mixture, containing tetraethylsilane and zinc chloride, was subjected to purification. Early purification methods likely involved distillation to separate the volatile tetraethylsilane from the solid zinc chloride byproduct.

Due to the lack of modern analytical techniques, characterization at the time would have relied on elemental analysis, boiling point determination, and density measurements.

The Grignard Revolution: Kipping's Systematic Exploration of Organosilanes

The turn of the 20th century witnessed a significant leap forward in organosilane synthesis, largely due to the extensive and systematic work of English chemist Frederic Stanley Kipping. He is widely regarded as a founding father of silicon chemistry.[4] Kipping was the first to utilize Grignard reagents for the synthesis of a wide variety of alkyl- and arylsilanes, a method that proved to be far more versatile and convenient than the earlier organozinc-based approaches.[5] His meticulous work, spanning over four decades and documented in 57 papers, laid the foundation for the future development of silicone polymers.[4]

Experimental Protocol: Synthesis of Organosilanes via Grignard Reagents

Kipping's method involved the reaction of a Grignard reagent (R-Mg-X) with a silicon halide, typically silicon tetrachloride. This approach allowed for the controlled introduction of organic groups onto the silicon atom.

General Reaction:

R-Mg-X + SiCl₄ → RₙSiCl₄₋ₙ + MgXCl (where n = 1-4)

Detailed Methodologies:

Two primary modes of addition were employed, each influencing the product distribution:

-

Normal Addition: The silicon halide is added to the Grignard reagent. This method tends to favor the formation of fully substituted organosilanes (R₄Si).

-

Reverse Addition: The Grignard reagent is added to the silicon halide. This technique allows for better control and the isolation of partially substituted organochlorosilanes (RₙSiCl₄₋ₙ where n < 4), which are crucial precursors for silicone polymers.[5]

Illustrative Experimental Workflow:

Caption: Kipping's Grignard-based synthesis workflow.

The Industrial Age: The Müller-Rochow Direct Process

The 1940s marked a pivotal moment in the history of organosilanes with the independent discovery of the "Direct Process" by Eugene G. Rochow in the United States and Richard Müller in Germany. This method revolutionized the production of organochlorosilanes, particularly methylchlorosilanes, making them readily available on an industrial scale and paving the way for the widespread commercialization of silicones.[6][7]

The Direct Process involves the reaction of an organic halide, typically methyl chloride, with elemental silicon in the presence of a copper catalyst at high temperatures.[6] This gas-solid reaction is highly exothermic and produces a mixture of methylchlorosilanes.

Overall Reaction:

2 CH₃Cl + Si → (CH₃)₂SiCl₂ (major product) + other methylchlorosilanes

Experimental Setup and Conditions

The industrial synthesis is carried out in a fluidized-bed reactor, which allows for efficient heat transfer and contact between the gaseous methyl chloride and the solid silicon-copper catalyst mixture.

Key Parameters:

| Parameter | Value |

| Temperature | 280-350 °C[6] |

| Pressure | 1-10 bar[6] |

| Catalyst | Copper[6] |

| Promoters | Zinc, Tin, and other elements[6] |

| Reactants | Metallurgical-grade silicon, Methyl chloride |

Product Distribution and Yields

The Direct Process yields a mixture of products, with dimethyldichlorosilane being the most abundant and commercially important. The overall yield of methylchlorosilanes is typically in the range of 85-90%.[6]

| Product | Formula | Boiling Point (°C) | Typical % in Crude Product |

| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 | > 80 |

| Methyltrichlorosilane | CH₃SiCl₃ | 66 | 5-15 |

| Trimethylchlorosilane | (CH₃)₃SiCl | 57 | 2-5 |

| Methyldichlorosilane | CH₃HSiCl₂ | 41 | < 1 |

| Silicon Tetrachloride | SiCl₄ | 58 | < 1 |

The crude product mixture is then separated by fractional distillation to isolate the individual methylchlorosilanes.[8]

Logical Flow of the Direct Process:

Caption: The Müller-Rochow Direct Process workflow.

Characterization of Early Organosilanes

The characterization of the first organosilanes was limited by the analytical techniques of the time. However, with the advent of modern spectroscopic methods, a wealth of data on these foundational molecules has been obtained.

Spectroscopic Data for Tetraethylsilane

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Chemical Shift (δ): Approximately 0.5-1.0 ppm

-

Multiplicity: A quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) are expected due to spin-spin coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Carbon | Chemical Shift (δ, ppm) |

| -C H₂-Si | ~7.4 |

| -C H₃ | ~3.5 |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.[9][10][11]

The historical synthesis of organosilanes represents a fascinating journey of scientific discovery, from the initial serendipitous creation of a novel molecule to the development of highly efficient industrial processes. The work of pioneers like Friedel, Crafts, and Kipping not only established the fundamental chemistry of the silicon-carbon bond but also laid the groundwork for the vast and indispensable field of silicone chemistry that we know today. This rich history continues to inspire new research and applications for this remarkable class of compounds.

References

- 1. Charles Friedel and the Accidental Discovery of an Important Reaction - ChemistryViews [chemistryviews.org]

- 2. researchgate.net [researchgate.net]

- 3. Silicon - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. Müller–Rochow Synthesis: The Direct Process to Methylchlorosilanes | Semantic Scholar [semanticscholar.org]

- 8. portal.endress.com [portal.endress.com]

- 9. rsc.org [rsc.org]

- 10. TETRAETHYLSILANE(631-36-7) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Chemical Stability and Reactivity of Homoallylsilanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity of homoallylsilanes, versatile intermediates in organic synthesis. The document delves into their core reactions, stability under various conditions, and provides detailed experimental protocols and mechanistic insights to aid in their effective utilization in research and development.

Chemical Stability of Homoallylsilanes

Homoallylsilanes are generally stable compounds that can be purified by chromatography and stored for extended periods.[1] Their stability is attributed to the strong carbon-silicon (C-Si) bond. However, the reactivity of the allylic double bond and the influence of the silyl group can lead to specific degradation pathways under certain conditions.

Stability under Acidic and Basic Conditions

The C-Si bond in homoallylsilanes is susceptible to cleavage under both strongly acidic and basic conditions, although they are generally more stable than allylsilanes.

-

Acidic Conditions: In the presence of strong acids, protodesilylation can occur, leading to the formation of an alkene. The reaction is driven by the stabilization of the resulting β-silyl carbocation.[2] The rate of hydrolysis of related alkoxysilanes is significantly greater under acidic conditions compared to basic conditions.[3]

-

Basic Conditions: Under strongly basic conditions, nucleophilic attack at the silicon atom can lead to cleavage of the C-Si bond. The presence of electron-withdrawing groups on the silicon atom can enhance this process.

Quantitative data on the stability of homoallylsilanes under varying pH is not extensively tabulated in the literature, but the general principles of silane chemistry suggest that they are most stable under neutral or mildly acidic/basic conditions. Extreme pH and high temperatures should be avoided to prevent degradation.

Reactivity of Homoallylsilanes

The reactivity of homoallylsilanes is dominated by the nucleophilic character of the allylic double bond, which is enhanced by the electron-donating nature of the silyl group. This makes them excellent partners in reactions with a variety of electrophiles.

Electrophilic Substitution: The Hosomi-Sakurai Reaction

Mechanism: The reaction proceeds through the activation of the electrophile (typically a carbonyl compound) by a Lewis acid. The nucleophilic double bond of the homoallylsilane then attacks the activated electrophile, forming a β-silyl carbocation intermediate. This carbocation is stabilized by the β-silicon effect. Subsequent elimination of the silyl group, often assisted by a nucleophile, yields the homoallylic alcohol.[5][6]

References

- 1. Allylsilane synthesis [organic-chemistry.org]

- 2. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 3. Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions [ouci.dntb.gov.ua]

- 4. Sakurai Allylation | NROChemistry [nrochemistry.com]

- 5. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]

An In-depth Technical Guide to the Thermochemical Landscape of Butenyltrimethylsilane Isomers

Abstract

This technical guide provides a comprehensive analysis of the thermochemical properties of butenyltrimethylsilane isomers. In the absence of extensive direct experimental data for these specific organosilanes, this document synthesizes foundational chemical principles, available data for analogous compounds, and the well-documented electronic and steric effects of the trimethylsilyl group to predict and rationalize their relative stabilities. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the energetic landscape of functionalized organosilicon compounds.

Introduction: The Challenge of Organosilicon Thermochemistry

Organosilicon compounds, particularly those with unsaturated hydrocarbon moieties like the butenyl group, are of significant interest in organic synthesis and materials science. Their utility often stems from the unique electronic and steric properties imparted by the silicon atom. A fundamental understanding of their thermochemical properties, such as the enthalpy of formation (ΔHf°), is crucial for predicting reaction outcomes, determining equilibrium constants, and designing stable materials.

However, the experimental determination of thermochemical data for organosilicon compounds presents significant challenges. Many historical calorimetric measurements have been found to be unreliable due to issues like incomplete combustion. As a result, there is a notable scarcity of high-quality experimental data for many organosilicon species, including the butenyltrimethylsilane isomers. This data gap necessitates a reliance on theoretical and comparative approaches to build a reliable thermochemical framework.

This guide will first establish a baseline by presenting the known thermochemical data for the analogous butene isomers. It will then delve into the electronic and steric effects of the trimethylsilyl (-Si(CH₃)₃) group, which are paramount to understanding the stability of the target isomers. Finally, a qualitative and semi-quantitative analysis of the relative stabilities of the butenyltrimethylsilane isomers will be presented, grounded in established chemical principles.

Methodologies for Determining Thermochemical Data

The acquisition of reliable thermochemical data relies on both experimental and computational methodologies.

Experimental Approaches

Traditional experimental methods for determining enthalpies of formation include:

-

Combustion Calorimetry: This technique measures the heat released during the complete combustion of a compound. For organosilicon compounds, a significant challenge is ensuring complete oxidation to well-defined products (e.g., SiO₂, CO₂, H₂O), as incomplete combustion can lead to inaccurate results.

-

Reaction Calorimetry: This method involves measuring the enthalpy change of a reaction involving the target compound, where the enthalpies of formation of all other reactants and products are known.

-

Knudsen Effusion with Mass Spectrometry: This technique is used to determine vapor pressures at different temperatures, from which the enthalpy of sublimation can be derived.

Computational Chemistry: A Powerful Predictive Tool

Given the limitations of experimental methods for many organosilicon compounds, computational chemistry has emerged as an indispensable tool for obtaining accurate thermochemical data. High-level ab initio and density functional theory (DFT) methods can predict enthalpies of formation with high accuracy. Some of the most reliable methods include:

-

Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These are composite methods that extrapolate to the complete basis set limit to achieve high accuracy.

-

Gaussian-n (Gn) Theories (e.g., G3, G4): These are also composite methods that apply a series of corrections to a base-level calculation to approximate a high-level theoretical result.

-

W1 and W2 Theories: These are highly accurate, but computationally expensive, methods that are often used to benchmark other computational approaches.

The general workflow for calculating the enthalpy of formation using computational methods is depicted below.

Caption: A generalized workflow for the computational determination of the enthalpy of formation using an isodesmic reaction scheme.

Thermochemical Data of Butene Isomers: A Baseline for Comparison

To understand the influence of the trimethylsilyl group, it is essential to first examine the thermochemical data of the parent butene isomers. The relative stabilities of these simple alkenes are well-established and provide a foundation for our analysis.

| Isomer | Structure | ΔHf° (gas, 298.15 K) (kJ/mol) | Source |

| 1-Butene | CH₂=CHCH₂CH₃ | -0.1 ± 0.4 | --INVALID-LINK-- |

| (Z)-2-Butene (cis) | cis-CH₃CH=CHCH₃ | -7.0 ± 0.5 | --INVALID-LINK-- |

| (E)-2-Butene (trans) | trans-CH₃CH=CHCH₃ | -11.2 ± 0.5 | --INVALID-LINK-- |

As the data indicates, the internal alkenes (2-butenes) are more stable than the terminal alkene (1-butene), and the trans isomer is more stable than the cis isomer due to reduced steric strain. This trend of increasing stability with increasing alkyl substitution on the double bond is a general principle in alkene chemistry.

The Influence of the Trimethylsilyl Group on Alkene Stability

The substitution of a hydrogen atom with a trimethylsilyl group introduces several electronic and steric effects that can significantly alter the stability of an alkene.

Electronic Effects

-

σ-π Hyperconjugation (in Vinylsilanes): In vinylsilanes, where the silicon atom is directly attached to a double-bonded carbon, there is a stabilizing interaction between the high-energy electrons in the C-Si σ-bond and the low-lying π* antibonding orbital of the double bond. This is a form of hyperconjugation, which delocalizes electron density and strengthens the C=C bond, leading to increased thermodynamic stability.

Caption: Schematic representation of σ-π hyperconjugation in a vinylsilane, leading to stabilization.

-

β-Silicon Effect (in Allylsilanes): In allylsilanes, where the silicon atom is attached to the carbon adjacent to the double bond (the allylic position), a different type of hyperconjugation occurs. The C-Si σ-bond can overlap with the empty p-orbital that develops on the β-carbon in the transition state of electrophilic attack, or more generally, with the π-system. This interaction stabilizes any developing positive charge on the β-carbon, making allylsilanes highly reactive towards electrophiles. This same interaction also contributes to the thermodynamic stability of the ground state molecule.

Steric Effects

The trimethylsilyl group is sterically demanding. Its bulky nature can lead to destabilizing steric interactions, particularly when it is in close proximity to other bulky groups. This is especially relevant in cis isomers or when the -Si(CH₃)₃ group is positioned on a sterically congested carbon atom.

Predicted Thermochemical Trends for Butenyltrimethylsilane Isomers

-

(E)-1-(trimethylsilyl)but-1-ene (a vinylsilane)

-

(Z)-1-(trimethylsilyl)but-1-ene (a vinylsilane)

-

2-(trimethylsilyl)but-1-ene (a vinylsilane)

-

3-(trimethylsilyl)but-1-ene (an allylsilane)

-

4-(trimethylsilyl)but-1-ene

Analysis of Relative Stabilities

-

Vinylsilanes vs. Allylsilane: Both vinylsilanes and allylsilanes are stabilized by hyperconjugation. The magnitude of stabilization can be comparable, and a definitive prediction of which is more stable without computational data is challenging. However, we can analyze the isomers within each class.

-

Among the Vinylsilanes:

-

(E)-1-(trimethylsilyl)but-1-ene vs. (Z)-1-(trimethylsilyl)but-1-ene: Similar to the 2-butene isomers, the (E) isomer is expected to be significantly more stable than the (Z) isomer. The steric clash between the bulky trimethylsilyl group and the ethyl group in the (Z) configuration would be highly destabilizing.

-

2-(trimethylsilyl)but-1-ene: This isomer has a disubstituted double bond (at the 1-position) with the silyl group and an ethyl group. Compared to the 1-(trimethylsilyl)but-1-enes, which have a disubstituted double bond (at the 1-position) with a silyl group and a propyl group (in essence), the relative stability will depend on the interplay between hyperconjugation and steric effects. It is plausible that 2-(trimethylsilyl)but-1-ene is of comparable or slightly lower stability than the (E)-1-isomer due to the geminal substitution pattern which can introduce some steric strain.

-

-

The Allylsilane: 3-(trimethylsilyl)but-1-ene: This isomer benefits from the stabilizing β-silicon effect. It is expected to be a relatively stable isomer.

-

4-(trimethylsilyl)but-1-ene: In this isomer, the trimethylsilyl group is separated from the double bond by a methylene group. Therefore, there are no direct stabilizing electronic interactions (like hyperconjugation) between the silyl group and the π-system. Its stability will be primarily determined by the stability of the 1-butene moiety, making it likely the least stable of the isomers considered, as it lacks the electronic stabilization present in the vinyl and allyl isomers.